molecular formula C17H16O3 B217817 Amphidinolide B CAS No. 110786-78-2

Amphidinolide B

Cat. No. B217817
CAS RN: 110786-78-2
M. Wt: 562.7 g/mol
InChI Key: PYXZGBVSQBXPDQ-KMSMVZOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide B is a natural compound that was first isolated from the marine dinoflagellate Amphidinium sp. It belongs to the macrolide family of compounds and has a unique chemical structure that makes it a promising candidate for scientific research. Amphidinolide B has been shown to have potent cytotoxic, antifungal, and antiviral activities, and its mechanism of action is still being investigated. In

Scientific Research Applications

Synthesis and Structural Modification

  • Amphidinolides, including Amphidinolide B, have sparked significant interest in the field of total synthesis due to their unique macrolide structures. Researchers have developed methods for synthesizing various amphidinolides (B, G, H, T, V, X, Y series) using transition metal catalysis. This synthesis approach facilitates the creation of non-natural analogs for biological testing, following the concept of "diverted total synthesis" (Fürstner, 2011).

Cytotoxic Properties and Actin Dynamics

Cytotoxic Macrolides and Anticancer Potential

Biosynthetic Origins and Chemical Structure

  • Studies have been conducted to understand the biosynthetic origins of amphidinolide B. These studies involve feeding experiments with labeled acetates in cultures of the dinoflagellate Amphidinium sp., providing insights into the biosynthesis of this complex macrolide (Tsuda, Kubota, Sakuma, & Kobayashi, 2001).

properties

CAS RN

110786-78-2

Product Name

Amphidinolide B

Molecular Formula

C17H16O3

Molecular Weight

562.7 g/mol

IUPAC Name

(6Z,20Z)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione

InChI

InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10?,21-11-,23-14-

InChI Key

PYXZGBVSQBXPDQ-KMSMVZOSSA-N

Isomeric SMILES

CC1CC2C(O2)C=CCC/C=C(\C(=O)OC(CC(C(C(C(=O)CC(CC(/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C

SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

Canonical SMILES

CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C

synonyms

amphidinolide B
amphidinolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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